B1574629 GS-5829

GS-5829

カタログ番号 B1574629
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GS-5829 is a potent and selective BET inhibitor. The bromodomain and extraterminal (BET) protein Brd4 recruits transcriptional regulatory complexes to acetylated chromatin. While Brd4 is considered to be a general transcriptional regulator, pharmacological inhibition of BET proteins shows therapeutic activity in a variety of different pathologies, particularly in models of cancer and inflammation.

科学的研究の応用

BET Inhibition in Cancer Treatment

GS-5829 is explored extensively in the context of cancer treatment due to its role as a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are crucial in regulating the transcription of key oncogenes, including MYC, which is implicated in cancer cell growth. Studies have investigated the efficacy of GS-5829, often in combination with other inhibitors, in various cancer types:

  • DLBCL and MCL Cell Lines: The combination of GS-5829 and the BCL2 inhibitor ABT-199 showed superior growth inhibition in diffuse large B-cell lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL) cell lines. This combination suggests a broader, superior response in these cancers (Bates et al., 2016).
  • BET and BTK Inhibition in DLBCL: GS-5829 combined with the BTK inhibitor GS-4059 potentiates cell death in DLBCL cell lines, particularly in reducing IL-6, IL-10, and MYC transcripts and protein in vitro (Bates et al., 2016).
  • Chronic Lymphocytic Leukemia: In chronic lymphocytic leukemia (CLL), GS-5829 inhibits cell proliferation and induces apoptosis by deregulating key signaling pathways such as BLK, AKT, ERK1/2, and MYC. It also targets the CLL supportive microenvironment (Kim et al., 2019).

Metastatic Castration-Resistant Prostate Cancer

GS-5829 has been evaluated in metastatic castration-resistant prostate cancer (mCRPC). The study assessed the safety and efficacy of GS-5829 alone and in combination with enzalutamide. However, it demonstrated limited efficacy and lack of dose-proportional increases in plasma concentrations in mCRPC patients (Aggarwal et al., 2022).

Uterine Serous Carcinoma

GS-5829 and another BET bromodomain inhibitor, GS-626510, have been investigated for their activity against primary uterine serous carcinoma (USC) cultures and xenografts. These inhibitors showed promising results, especially against USC-overexpressing c-Myc, suggesting their potential as therapeutic agents (Bonazzoli et al., 2018).

特性

製品名

GS-5829

IUPAC名

Unknown

SMILES

Unknown

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

GS-5829;  GS 5829;  GS5829.

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。